1-(2-Chloroethyl)-3-methylpiperidinium chloride
Overview
Description
Scientific Research Applications
1. Toxicology and Health Impact
- Developmental Toxicity Evaluation : Methyl Chloride (MeCl), a high production volume chemical used as an industrial solvent, was evaluated for developmental toxicity. The study focused on potential cardiac effects and relevance to humans, providing evidence for reconsideration of its classification as a developmental toxicant (Arts et al., 2019).
- Occupational Exposure and Cancer Risk : A meta-analysis of occupational exposures to chlorinated hydrocarbon (CHC) solvents, including 1-(2-Chloroethyl)-3-methylpiperidinium chloride, assessed the risk of pancreatic cancer among workers. The study reported weak excesses for several CHC solvents but concluded that strong causal associations between CHC compounds and pancreatic cancer are unlikely (Ojajärvi et al., 2001).
- Health Effects of Occupational Chlorinated Solvent Exposure : This review explored the adverse health effects associated with occupational exposure to chlorinated aliphatic solvents, discussing issues like central nervous system and reproductive toxicity, liver and kidney toxicity, and carcinogenicity (Ruder, 2006).
2. Environmental Chemistry and Impact
- Chloride in Soils and Plant Uptake : The review elaborates on the natural and human-contributed inputs of chlorine to soils, the behavior of chloride ions in the soil, and their uptake and movement within plants. It provides insights into the essentiality of chlorine as a micronutrient for higher plants and its roles in osmoregulation and enzyme activity regulation (White & Broadley, 2001).
- Impact of Chloride Ions on Advanced Oxidation Processes : This mini-review discusses the interactions of chloride ions with strong oxidants in advanced oxidation processes (AOPs), emphasizing the need for chemical analysis of degradation products and the evaluation of mutagenicity, toxicity, and biological effects pre and post-oxidation process (Oyekunle et al., 2021).
- Transformation of Chloride to Organic Chlorine in Terrestrial Environments : The study examines the transformation rates of inorganic chloride to organic chlorine in terrestrial environments, impacting risk assessment models significantly. It highlights the presence of two pools of organic chlorine with different transformation rates and mobility, influencing the transport, distribution, and fate of 36Cl in different environments (Öberg & Bastviken, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as lomustine, a nitrosourea type alkylating agent, are used in chemotherapeutic regimens for the treatment of primary and metastatic brain tumors as well as refractory or relapsed hodgkin’s disease .
Mode of Action
Alkylating agents like Lomustine and its metabolites interfere with the function of DNA and RNA . Nitrogen mustards, another related group of compounds, react via an initial cyclization to the corresponding quaternary aziridine salt .
Biochemical Pathways
Exposure to similar compounds like tris(2-chloroethyl) phosphate (tcep) has been shown to significantly inhibit thyroid-stimulating hormone (tsh), triiodothyronine (t3), and thyroxine (t4) levels in freshwater fish .
Result of Action
For example, exposure to tris(2-chloroethyl) phosphate (TCEP) significantly inhibited thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) levels in freshwater fish .
Action Environment
It is known that similar compounds like tris(2-chloroethyl) phosphate (tcep) can cause adverse health effects on humans and aquatic life at elevated levels .
properties
IUPAC Name |
1-(2-chloroethyl)-3-methylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEIEZGMTAMTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005438 | |
Record name | 1-(2-Chloroethyl)-3-methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85068-70-8 | |
Record name | Piperidine, 1-(2-chloroethyl)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85068-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)-3-methylpiperidinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloroethyl)-3-methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethyl)-3-methylpiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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